molecular formula C6H14O3<br>C6H14O3<br>CH3CH2OCH2CH2OCH2CH2OH B124667 Diethylene Glycol Monoethyl Ether CAS No. 111-90-0

Diethylene Glycol Monoethyl Ether

Cat. No. B124667
Key on ui cas rn: 111-90-0
M. Wt: 134.17 g/mol
InChI Key: XXJWXESWEXIICW-UHFFFAOYSA-N
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Patent
US05750613

Procedure details

120 g of ethylene glycol monobutyl ether, 120 g of diethylene glycol monoethyl ether, 180 g of the polyether A1) described in example 2 and 100 g of another polyether A1) (i.e., propoxylated trimethylol-propane having an OH number of 56, a viscosity at 25° C. of 500 mPa -s, a molecular weight of 3005 and a functionality of 3) were weighed into a 6 liter reaction vessel equipped with stirring, cooling and heating devices and heated to 155° C. A mixture of 600 g of butyl acrylate, 125 g of hydroxyethyl acrylate and 700 g of methyl methacrylate was then added over a period of 2 hours, while simultaneously adding 42.8 g of di-tert.-butyl peroxide dissolved in 11 g of ethylene glycol monobutyl ether and 11 g of diethylene glycol monoethyl ether to form copolymer A2). Immediately thereafter, a mixture of 256 g of butyl acrylate, 275 g of methyl methacrylate, 162 g of hydroxyethyl acrylate and 56 g of acrylic acid was added over a period of 1 hour, while simultaneously adding 32.2 g of di-tert.-butyl peroxide dissolved in 7 g of ethylene glycol monobutyl ether and 7 g of diethylene glycol monoethyl ether over a period of 1.5 hours to form copolymer A3). After stirring for a further 2 hours at 150° to 155° C., the temperature was reduced to 100° C. and 84 g of dimethylethanolamine and 2700 g of distilled water were added. The resulting aqueous binder dispersion A) had a solids content of 44.5%, an organic solvent content of 4.9%, an acid number of 22 and an OH number of 97.
[Compound]
Name
copolymer A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
256 g
Type
reactant
Reaction Step Two
Quantity
275 g
Type
reactant
Reaction Step Two
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OCCCC)(=O)C=C.[C:10]([O:15][CH3:16])(=O)[C:11](C)=C.[C:17]([O:21][CH2:22][CH2:23][OH:24])(=O)C=C.C(O)(=O)C=C.C(OOC(C)(C)C)(C)(C)C>C(OCCO)CCC>[CH2:10]([O:15][CH2:16][CH2:17][O:21][CH2:22][CH2:23][OH:24])[CH3:11]

Inputs

Step One
Name
copolymer A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
256 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
275 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
162 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
56 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
32.2 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Four
Name
Quantity
7 g
Type
solvent
Smiles
C(CCC)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 3.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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